4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)butanamide
Description
This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring containing two nitrogen atoms. Its structure includes a 3,4-dimethoxyphenyl group attached to the pyridazinone core and a butanamide chain linked to a 2-ethylphenyl moiety.
Propriétés
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-ethylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-4-17-8-5-6-9-19(17)25-23(28)10-7-15-27-24(29)14-12-20(26-27)18-11-13-21(30-2)22(16-18)31-3/h5-6,8-9,11-14,16H,4,7,10,15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLHRJMUUHIVOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Molecular Characteristics
The compound has a molecular formula of and a molecular weight of approximately 420.49 g/mol. It features a pyridazine core substituted with a dimethoxyphenyl group and an ethylphenyl moiety, contributing to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N4O3 |
| Molecular Weight | 420.49 g/mol |
| LogP | 1.7863 |
| Polar Surface Area | 83.541 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from simple precursors that undergo various transformations to introduce the pyridazine core and the substituents.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific enzymes or receptors involved in various signaling pathways. Notably, it has been identified as a selective inhibitor of phosphodiesterase 4 (PDE4), which is crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). Increased cAMP levels can lead to anti-inflammatory effects and modulation of immune responses, making it a candidate for treating conditions like asthma and rheumatoid arthritis.
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds indicates that modifications to the phenyl and pyridazine moieties can significantly influence biological activity. For example, compounds with additional methoxy groups on the phenyl ring tend to exhibit enhanced PDE4 inhibitory activity.
Case Studies
- PDE4 Inhibition : In a study examining various PDE4 inhibitors, the compound demonstrated significant potency compared to other known inhibitors, suggesting its potential utility in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary investigations into the neuroprotective properties of similar compounds have shown promising results in models of neurodegenerative diseases, indicating that this compound may also possess neuroprotective capabilities.
- Anti-Cancer Potential : Some derivatives have been evaluated for their anti-cancer properties, revealing that they can induce apoptosis in specific cancer cell lines through modulation of cAMP signaling pathways .
Comparative Analysis with Similar Compounds
A comparative analysis of structural analogs reveals differences in biological activity based on minor structural changes. The following table summarizes notable activities of similar compounds:
| Compound Name | Notable Activity |
|---|---|
| 6-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one | PDE4 Inhibitor |
| N-(1-((4,6-difluorobenzo[d]thiazol-2-yl)thio)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide | SDH Inhibitor |
| (S)-2-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)-3-methylbutanoic acid | Potential Anti-inflammatory Agent |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
- N-Aryl Groups: The 2-ethylphenyl in the target compound introduces steric bulk compared to the 3-fluoro-4-methylphenyl (CAS 952991-35-4) or 4-sulfamoylphenethyl (CAS 953159-12-1), which may influence solubility and bioavailability .
Pharmacological and Physicochemical Considerations
- Bioactivity: Pyridazinone derivatives in were evaluated as formyl peptide receptor agonists, though specific activity data for the listed compounds are unavailable.
- Solubility : The 2-ethylphenyl group in the target compound may reduce aqueous solubility compared to the 4-sulfamoylphenethyl (CAS 953159-12-1), which has polar sulfonamide moieties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)butanamide?
- Methodology : Multi-step synthesis typically involves coupling pyridazinone precursors with substituted aryl or alkyl amines. Key steps include:
- Cyclization of pyridazinone moieties under reflux conditions (e.g., using acetic anhydride as a solvent).
- Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyridazinone intermediate and 2-ethylphenylamine .
- Critical Parameters : Reaction temperature (60–100°C), solvent polarity, and catalyst selection (e.g., palladium for cross-coupling reactions). Yield optimization requires HPLC monitoring of intermediates (≥95% purity) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Primary Methods :
- NMR : H and C NMR to confirm substitution patterns on the pyridazinone and aryl rings.
- HRMS : High-resolution mass spectrometry for molecular formula validation.
- FT-IR : Identification of carbonyl (C=O, ~1650–1700 cm) and amide (N–H, ~3300 cm) functional groups .
- Advanced Validation : X-ray crystallography for absolute stereochemical confirmation (if crystalline derivatives are obtainable) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Assay Design :
- Anticancer : MTT assay against human cancer cell lines (e.g., HepG2, MCF-7) with IC determination.
- Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or phosphatases (e.g., EGFR, VEGFR) .
- Controls : Use reference inhibitors (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to minimize false positives.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Strategy :
- Synthesize analogs with modifications to the 3,4-dimethoxyphenyl group (e.g., replacing methoxy with halogens or alkyl groups).
- Test derivatives in parallel bioassays to correlate substituent effects with activity .
- Computational Support : Molecular docking (AutoDock Vina) to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or β-amyloid .
Q. What experimental approaches resolve contradictions in reported biological data?
- Case Example : Discrepancies in IC values across studies may arise from assay conditions (e.g., serum concentration, incubation time).
- Resolution :
- Standardize protocols (e.g., 48-hour incubation, 10% FBS in media).
- Validate results using orthogonal assays (e.g., ATP-based viability assays vs. calcein-AM staining) .
Q. How can reaction pathways be optimized for scalability without compromising yield?
- Process Chemistry Considerations :
- Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Implement flow chemistry for continuous amide bond formation, reducing batch-to-batch variability .
- Quality Control : In-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
Key Challenges and Solutions
- Low Solubility : Use PEG-based nanoformulations or β-cyclodextrin complexes to enhance bioavailability for in vivo studies .
- Stereochemical Purity : Chiral HPLC (Chiralpak AD-H column) to separate enantiomers during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
